(1R,2R)-2-(4-Phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound you mentioned is a cyclopropane carboxylic acid derivative with a phenylpiperazine moiety .
Synthesis Analysis
The synthesis of organic compounds often involves multiple steps, each with its own set of reactants, conditions, and mechanisms. Unfortunately, without specific information on the synthesis of this compound, I can’t provide a detailed analysis .Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in a molecule and the types of bonds between them .Chemical Reactions Analysis
The analysis of chemical reactions involves studying the changes that occur when a compound undergoes a chemical reaction. This can include changes in the arrangement of atoms, the breaking and forming of bonds, and changes in energy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Structural Analysis : The structure and conformation of cyclopropane derivatives have been extensively studied. For example, research on 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid has provided insights into the molecular configuration and interaction of phenyl groups with cyclopropane rings, highlighting the significance of stereochemistry in determining the properties of these compounds (J. Korp, I. Bernal, R. Fuchs, 1983).
Conformation and Configuration : Studies on the conformation and absolute configuration of cyclopropane derivatives, such as (R)-(+)-1-fluoro-2,2-diphenylclopropanecarboxylic acid, have elucidated the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets (W. Ries, I. Bernal, 1985).
Asymmetric Syntheses : The asymmetric synthesis of amino-2-phenyl(alkyl)cyclopropanecarboxylic acids demonstrates the potential of cyclopropane derivatives in producing chiral molecules with high diastereomeric excess, which are valuable in the pharmaceutical industry for their specific biological activities (C. Alcaraz, M. Fernández, M. Frutos, J. Marco, M. Bernabé, C. Foces-Foces, F. H. Cano, 1994).
Bioactive Conformation Studies : The development of chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds, such as histamine, highlights the utility of cyclopropane derivatives in exploring bioactive conformations and improving pharmacological profiles (Yuji Kazuta, A. Matsuda, S. Shuto, 2002).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1R,2R)-2-(4-phenylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14(12-10-13(12)15(19)20)17-8-6-16(7-9-17)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,19,20)/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWPXKPIVLJFPD-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)[C@@H]3C[C@H]3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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